molecular formula C7H3ClFNO4 B1456369 2-Chloro-6-fluoro-3-nitrobenzoic acid CAS No. 206884-30-2

2-Chloro-6-fluoro-3-nitrobenzoic acid

Cat. No. B1456369
CAS RN: 206884-30-2
M. Wt: 219.55 g/mol
InChI Key: KLIABKNSCATNJU-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-nitrobenzoic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

The synthesis of 2-Chloro-6-fluoro-3-nitrobenzoic acid involves several steps . The process starts from o-methylphenol, carrying out nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol. This is followed by hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then a fluorination reaction to generate 2-fluoro-3-nitrotoluene. Finally, methyl is oxidized under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .


Molecular Structure Analysis

The molecular formula of 2-Chloro-6-fluoro-3-nitrobenzoic acid is C7H3ClFNO4 . The C-C-C angles within the aromatic moiety cover a range 116.11 (14)-123.96 (15)°, with the maximum and the minimum value next to each other .


Chemical Reactions Analysis

2-Chloro-6-fluoro-3-nitrobenzoic acid undergoes condensation with aminoquinolines to yield phenylquinolylamines . It was used as a reagent during the synthesis of new biprivileged molecular scaffolds of tetracyclic indolo-benzodiazepines and indolo-quinoxalines .


Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-6-fluoro-3-nitrobenzoic acid is 219.56 . It is slightly soluble in water .

Scientific Research Applications

Synthesis of Medical Intermediates

2-Chloro-6-fluoro-3-nitrobenzoic acid: is a valuable intermediate in the synthesis of various medical compounds. The compound’s reactivity, particularly due to the nitro group, makes it a precursor in the synthesis of benzene sulfonamide thiazole medications and quinolone derivatives . These classes of compounds are significant due to their antibacterial properties and are used in the treatment of various bacterial infections.

Production of Active Biological Enzymes

The chemical structure of 2-Chloro-6-fluoro-3-nitrobenzoic acid allows it to be used in the synthesis of active biological enzymes. These enzymes can be crucial in biochemical pathways and have applications ranging from industrial processes to therapeutic treatments .

Organic Synthesis Research

In organic chemistry, 2-Chloro-6-fluoro-3-nitrobenzoic acid can be used to study various organic reactions, such as nucleophilic substitution reactions at the benzylic position. This research can lead to the development of new synthetic methods and a deeper understanding of reaction mechanisms .

Development of Antitumor Agents

This compound may serve as a starting material for the synthesis of potential DNA-binding antitumor agents. The presence of multiple reactive groups allows for the creation of complex molecules that can interact with DNA and potentially inhibit the proliferation of cancer cells .

Synthesis of Tetracyclic Indolo-Benzodiazepines

2-Chloro-6-fluoro-3-nitrobenzoic acid: is used in the synthesis of new biprivileged molecular scaffolds, such as tetracyclic indolo-benzodiazepines. These compounds have a variety of applications, including their use as pharmaceuticals due to their psychoactive properties .

Creation of Indolo-Quinoxalines

The compound is also involved in the synthesis of indolo-quinoxalines, which are important in medicinal chemistry. These molecules have shown promise in the development of drugs with antiviral, antibacterial, and anticancer activities .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured .

properties

IUPAC Name

2-chloro-6-fluoro-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO4/c8-6-4(10(13)14)2-1-3(9)5(6)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIABKNSCATNJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-fluoro-3-nitrobenzoic acid

CAS RN

206884-30-2
Record name 2-chloro-6-fluoro-3-nitrobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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